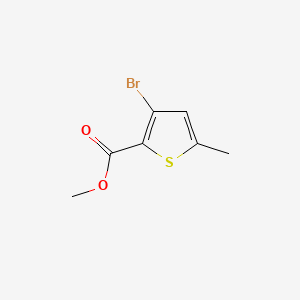

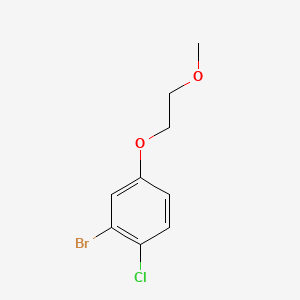

![molecular formula C7H6BrN3 B578451 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1352723-51-3](/img/structure/B578451.png)

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 1352723-51-3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as this compound, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a five-membered aromatic azole chain that contains two carbon and three nitrogen atoms . This structure allows the compound to readily bind in biological systems with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, N-(2-pyridyl)guanidines can be converted to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-Amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Physical and Chemical Properties Analysis

The compound this compound is a solid at room temperature . It has a storage temperature of 28°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives have been extensively researched for their synthetic applications and chemical properties. This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, which are of significant interest due to their diverse biological activities. A notable study illustrates the synthesis of a range of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thiadiazole derivatives from sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, demonstrating the compound's versatility in chemical transformations (Abdelriheem, Zaki, & Abdelhamid, 2017).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of derivatives of this compound have been analyzed to understand their solid-state properties better. One study focused on the diverse supramolecular synthons formed by 2-substituted 5-morpholinomethylphenyl triazolo[1,5-a]pyridines in the solid state, revealing how 2-substituents influence crystal structures through various intermolecular interactions (Chai et al., 2019).

Antibacterial Activity

The antibacterial properties of compounds derived from this compound have been explored, indicating potential pharmaceutical applications. Research has demonstrated that certain derivatives exhibit significant antibacterial activity against a variety of microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting the compound's role in developing new antibacterial agents (Lahmidi et al., 2019).

Organic Synthesis Applications

The compound's utility in organic synthesis, particularly in constructing complex molecular frameworks, has been substantiated through various studies. For instance, a novel synthetic approach leveraging this compound facilitated the efficient synthesis of triazolopyridines and derivatives, showcasing the compound's applicability in generating biologically relevant structures with high yields (Bartels et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The synthesis of similar compounds involves a tandem reaction that includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time .

Biochemical Pathways

Related compounds have been found to impact various pathways associated with their targets, leading to downstream effects such as modulation of immune response, regulation of oxygen sensing, and alteration of signal transduction .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental conditions such as temperature and pressure could potentially influence the compound’s synthesis and stability .

Propiedades

IUPAC Name |

2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAJIYWYENWDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856701 |

Source

|

| Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352723-51-3 |

Source

|

| Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)

![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)

![1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)

![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)